![molecular formula C5H3ClN2O2S B1200939 3-Nitro-2-pyridinesulfenyl chloride CAS No. 68206-45-1](/img/structure/B1200939.png)
3-Nitro-2-pyridinesulfenyl chloride
Overview
Description
3-Nitro-2-pyridinesulfenyl chloride, commonly abbreviated as NpysCl, is a heterocyclic compound with the empirical formula C₅H₃ClN₂O₂S . It is a stable sulfenyl halide that has found utility as a protecting-activating group for cysteine in peptide chemistry . The Npys moiety plays a crucial role in the synthesis of cyclic and unsymmetrical disulfides.
Synthesis Analysis
Two efficient synthetic routes to NpysCl have been described. Researchers have explored its stability in various solvents, both with and without other reagents . The compound serves as a valuable starting material for the synthesis of N-, O-, and S-Npys-protected amino acids .
Physical And Chemical Properties Analysis
Scientific Research Applications
Protecting-Activating Group for Cysteine
The 3-nitro-2-pyridinesulfenyl (Npys) moiety is useful as a protecting-activating group for cysteine . This application is particularly important in the synthesis of cyclic and unsymmetrical disulfides . The Npys group protects the cysteine residue during the synthesis process, and then activates it at the right moment, allowing the formation of the disulfide bond.
Synthesis of N-, O-, and S-Npys-Protected Amino Acids
3-Nitro-2-pyridinesulfenyl chloride (NpysCl) has been employed as the starting material for the synthesis of N-, O-, and S-Npys-protected amino acids . This process involves the reaction of NpysCl with the amino acid to form a protected amino acid, which can then be used in peptide synthesis .
Safety And Hazards
properties
IUPAC Name |
(3-nitropyridin-2-yl) thiohypochlorite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQMHWYSBWUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218377 | |
Record name | 3-Nitro-2-pyridinesulfenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-pyridinesulfenyl chloride | |
CAS RN |
68206-45-1 | |
Record name | 3-Nitro-2-pyridinesulfenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-2-pyridinesulfenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-2-pyridinesulfenyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) in organic synthesis?
A1: 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) is primarily employed as a versatile protecting group for amines, alcohols, and thiols in peptide chemistry. [] Its ability to be selectively removed under mild conditions makes it particularly valuable in multi-step syntheses. []
Q2: How does NpysCl react with amino acids, and what makes this reaction important for peptide synthesis?
A2: NpysCl readily reacts with amino acids to form N-Npys amino acid derivatives. [] This reaction is crucial for peptide synthesis because the Npys group can be removed under very mild acidic conditions (e.g., 0.1-0.2 N HCl in dioxane), which are orthogonal to many other protecting groups commonly used in peptide chemistry, such as Boc, Z, and Fmoc. []
Q3: Besides amine protection, are there other applications of NpysCl in peptide synthesis?
A3: Yes, NpysCl is also utilized to activate the thiol group of cysteine for the formation of disulfide bonds. [] This methodology has been successfully employed in both solution-phase and solid-phase peptide synthesis. []
Q4: Can you elaborate on the use of NpysCl in disulfide bond formation?
A4: Researchers have found that alkoxy 3-nitro-2-pyridinesulfenates (Npys-OR), derived from NpysCl, can efficiently oxidize thiol groups, leading to disulfide bond formation. [] For instance, methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) has been shown to effectively synthesize cyclic peptides like oxytocin by oxidizing linear precursors. []
Q5: What are the advantages of using Npys-OMe over other disulfide bond forming agents?
A5: Npys-OMe offers several advantages, including high efficiency, minimal oligomer formation, and excellent compatibility with other amino acid protecting groups. [] Importantly, it shows minimal side reactions with methionine, tryptophan, or the S-acetamidomethyl (Acm) protecting group. []
Q6: Are there any alternative synthetic routes to access NpysCl?
A6: Yes, researchers have developed novel and efficient synthetic routes for NpysCl. [] These alternative methods are valuable for improving the accessibility and cost-effectiveness of this reagent. []
Q7: How does the stability of NpysCl influence its application in peptide synthesis?
A8: Understanding the stability profile of NpysCl in various solvents, with and without base, is crucial for optimizing the reaction conditions for N-Npys amino acid synthesis. [] This knowledge helps ensure the reagent's effectiveness and prevents undesirable side reactions during peptide synthesis. []
Q8: Can you provide an example of a specific reaction where understanding NpysCl's stability is crucial?
A9: In the synthesis of Npys-Ala and Boc-Lys(Npys) tert-butylammonium salt, careful consideration of NpysCl stability is required to achieve optimal yields and purity. [] This is because the presence of specific solvents or bases can influence the stability of NpysCl and the success of these reactions. []
Q9: Beyond its use as a protecting group, are there other applications of the Npys group in organic synthesis?
A10: Yes, the Npys group has been successfully utilized in the synthesis of dehydroalanine and dehydrobutyrine building blocks. [] This method involves the activation of serine, threonine, and cysteine building blocks with NpysCl, followed by base treatment, leading to side-chain dehydration or dehydrothiolation. []
Q10: What are the benefits of using the Npys-mediated dehydration/dehydrothiolation method?
A11: This method is advantageous due to its rapidity and the potential for a one-pot reaction. [] Additionally, the broad functional group tolerance of NpysCl makes it compatible with various multifunctional and complex substrates. []
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